molecular formula C15H11ClN2O B12906443 4-Benzyl-8-chlorophthalazin-1(2H)-one CAS No. 66294-16-4

4-Benzyl-8-chlorophthalazin-1(2H)-one

Cat. No.: B12906443
CAS No.: 66294-16-4
M. Wt: 270.71 g/mol
InChI Key: YSRUUTGGQORPOT-UHFFFAOYSA-N
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Description

4-Benzyl-8-chlorophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Biological Activity

4-Benzyl-8-chlorophthalazin-1(2H)-one is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

PropertyValue
CAS Number 87148-57-0
Molecular Formula C15H12ClN3O
Molecular Weight 273.73 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the activity of sphingosine-1-phosphate lyase (S1PL), an enzyme implicated in various pathological conditions, including multiple sclerosis and cancer. By inhibiting S1PL, this compound increases the levels of sphingosine-1-phosphate (S1P), which plays a crucial role in cell signaling pathways related to immune responses and cell proliferation .

Anticancer Properties

Research indicates that phthalazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as HCT-116 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents like sorafenib . The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Inhibition of Sphingosine-1-Phosphate Lyase : A study highlighted the effectiveness of this compound as an S1PL inhibitor in a rat model. The compound significantly reduced peripheral T cell numbers and modulated S1P levels in lymphoid tissues, suggesting its potential therapeutic application in autoimmune diseases .
  • Cytotoxicity Against Cancer Cells : Another research effort demonstrated that derivatives of phthalazine, including this compound, exhibited potent cytotoxicity against HCT-116 cells. The study reported an IC50 value that indicates strong efficacy compared to standard treatments .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of phthalazine derivatives. These compounds have been shown to exhibit a range of biological activities:

  • VEGFR2 Inhibition : Some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which is critical for tumor angiogenesis. This inhibition contributes to their anticancer activity by preventing tumor growth and metastasis .
  • Apoptosis Induction : Compounds similar to this compound have been documented to induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .

Properties

CAS No.

66294-16-4

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-benzyl-8-chloro-2H-phthalazin-1-one

InChI

InChI=1S/C15H11ClN2O/c16-12-8-4-7-11-13(17-18-15(19)14(11)12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)

InChI Key

YSRUUTGGQORPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC=C3Cl

Origin of Product

United States

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